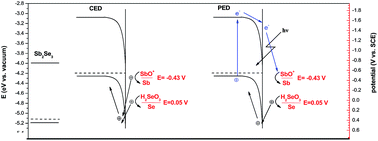Photoelectrochemically deposited Sb2Se3 thin films: deposition mechanism and characterization†
RSC Advances Pub Date: 2015-09-14 DOI: 10.1039/C5RA16055C
Abstract
Sb2Se3 thin films were photoelectrochemically deposited (PED) and displayed a compelling photoelectrochemical (PEC) performance. The main influence of the illumination mechanism on Sb2Se3 deposition is that the photoconductive effect accelerates the deposition rate and the photogenerated electrons (in the conduction band of the deposited Sb2Se3 thin film) promote the electroreduction of SbO+. Electrochemical impedance spectroscopy (EIS) and potentiostatic polarization show evidence that illumination can promote the rate of cathodic reduction. Linear sweep photovoltammetry (LSPV) and X-ray fluorescence spectrometry (XRF) indicate that illumination facilitates the reduction of SbO+. The PED process can improve the homogeneity and compactness of the films, facilitate the growth of stoichiometric Sb2Se3 and further enhance the photocurrent response of films, compared to the conventional electrochemical deposition (CED) process.


Recommended Literature
- [1] A high-sensitivity fluorescent probe with a self-immolative spacer for real-time ratiometric detection and imaging of alkaline phosphatase activity†
- [2] Inside front cover
- [3] Graphene oxide modified g-C3N4 hybrid with enhanced photocatalytic capability under visible light irradiation
- [4] Two-dimensional and variable temperature 31P solid-state NMR studies of single crystals containing symmetrical/unsymmetrical bis[6-O,6-O′-(1,2:3,4-diisopropylidene-α-D-galactopyranosyl)thiophosphoryl] dichalcogenides†
- [5] Copper(i)-catalysed transfer hydrogenations with ammonia borane†
- [6] Contents list
- [7] Facile synthesis of Li2S–polypyrrole composite structures for high-performance Li2S cathodes†
- [8] Rational design of a highly efficient Pt/graphene–Nafion® composite fuel cell electrode architecture†
- [9] Formation of ammonium ions by electrochemical oxidation of urea with a boron-doped diamond electrode†
- [10] Au–Ir nanoalloy nucleation during the gas-phase condensation: a comprehensive MD study including different effects†

Journal Name:RSC Advances
Research Products
-
CAS no.: 85-85-8
-
2-Methyl-2-propyl-1,3-propanediol
CAS no.: 78-26-2
-
3-Fluoro-4-methoxybenzaldehyde
CAS no.: 351-54-2
-
CAS no.: 114-49-8
-
CAS no.: 2835-99-6
-
CAS no.: 76-02-8
-
CAS no.: 4418-26-2
-
CAS no.: 4292-19-7









